molecular formula C10H8N2O B1338386 2-Acetylquinoxaline CAS No. 25594-62-1

2-Acetylquinoxaline

Cat. No. B1338386
CAS RN: 25594-62-1
M. Wt: 172.18 g/mol
InChI Key: SWGILLQQUULMJB-UHFFFAOYSA-N
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Description

2-Acetylquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The acetyl group attached to the quinoxaline structure suggests potential for various chemical reactions and biological activities. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, as well as its potential applications in medicinal chemistry, particularly as an antitubercular agent .

Synthesis Analysis

The synthesis of 2-acetylquinoxaline derivatives has been a subject of interest due to their biological activities. One study describes the synthesis of 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives, which showed promising antitubercular activity . Another study focused on the synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide, which was achieved with an overall yield of 86% through the oxidation of o-nitro-aniline and Beirut reaction of benzofuraxan and acetylacetone . These methods highlight the potential for industrial application due to their ease of operation and high yield.

Molecular Structure Analysis

The molecular structure of 2-acetylquinoxaline derivatives has been examined in several studies. For instance, the crystal structure of 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate was determined, revealing that the dihydroquinoxaline moiety deviates slightly from planarity and the acetic acid substituent is nearly orthogonal to this plane . Such structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

2-Acetylquinoxaline and its derivatives undergo various chemical reactions. An unusual chlorine substitution was observed during the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, leading to the formation of a chloro compound and loss of the N-oxide function . This reaction suggests a nucleophilic mechanism and highlights the reactivity of the oxygen function at position 3 of the quinoxaline 1-oxides. Additionally, the formation of a naphthalenic system was reported by the addition of 1,1-dimethoxyethene to 2-acetyl-1,4-benzoquinone, followed by ring transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylquinoxaline derivatives are influenced by their molecular structure. The presence of the acetyl group can affect the compound's polarity, solubility, and reactivity. For example, the use of acetylquinine immobilized on silica as a chiral stationary phase in chromatography demonstrates the compound's utility in separating enantiomers of various acids and amino acid derivatives . This application relies on the specific interactions between the stationary phase and the compounds being separated, which are dictated by the physical and chemical properties of the acetylquinine.

Scientific Research Applications

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been synthesized via many different methods and have shown diverse pharmacological activities .

  • Pharmaceutical Field : Quinoxaline derivatives have been found to exhibit various bioactivities of pharmacotherapeutic interests . They have been used in the design and development of new acetylcholinesterase inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s.

  • Biological Field : Quinoxaline derivatives have shown diverse biological properties. They have been used in antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .

  • Chemical Field : Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These methods include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

  • Material Science : Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

  • Real-Time PCR : 2-Acetylquinoxaline has been used in real-time PCR applications .

  • Cell and Gene Therapy : 2-Acetylquinoxaline has been used in cell and gene therapy applications .

  • Antiviral Research : A series of quinoxaline-2-mercaptoacetyl urea analogs was devised and tested for their antiviral properties on Marburg, Ebola VP40 VLP budding assays in HEK293T cells .

  • Redox Processes : 2-Acetylquinoxaline thiosemicarbazone has been used in redox processes .

  • Spectroscopy, Elemental and Isotope Analysis : 2-Acetylquinoxaline has been used in spectroscopy, elemental and isotope analysis .

  • Mass Spectrometry : 2-Acetylquinoxaline has been used in mass spectrometry .

  • Chromatography : 2-Acetylquinoxaline has been used in chromatography .

  • Organic Sensitizers for Solar Cell Applications : Quinoxaline has been used in the design and development of organic sensitizers for solar cell applications .

Safety And Hazards

2-Acetylquinoxaline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation .

Future Directions

Quinoxaline derivatives have shown potential in various fields due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there are many potential future directions for the research and development of 2-Acetylquinoxaline and other quinoxaline derivatives .

properties

IUPAC Name

1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGILLQQUULMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455348
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylquinoxaline

CAS RN

25594-62-1
Record name 1-(2-Quinoxalinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25594-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYLQUINOXALINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
G Sarodnick, M Heydenreich, T Linker, E Kleinpeter - Tetrahedron, 2003 - Elsevier
… Starting with 2-acetylquinoxaline a novel class of heterocyclic compounds, the 1-(thiazol-2-yl… two different synthetic procedures: 2-acetylquinoxaline reacted with thiosemicarbazide to …
Number of citations: 33 www.sciencedirect.com
L Larsen, CD Garner, JA Joule - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… The conversion of 2-acetylquinoxaline into its ethane- 1,2-dithiol ketal could not be made efficient, the cleanest catalyst was zinc triflate, but a conversion of only 28% could be achieved …
Number of citations: 3 pubs.rsc.org
E Abushanab - The Journal of Organic Chemistry, 1970 - ACS Publications
… Diketones, eg, biacetyl, did not react in the expected manner, and under a variety of conditions no 2-acetylquinoxaline 1, 4-dioxide was isolated. 4 In the present work a probable …
Number of citations: 18 pubs.acs.org
J Zhang, Q Peng, S Zhang, Y Li, S Li, H Gao… - Journal of Molecular …, 2011 - Elsevier
Maquindox, 3-methyl-2-acetylquinoxaline-1,4-dioxide, is a quinoxaline-N,N-dioxide used in veterinary medicine as a feed additive. 1-Desoxymaquindox and 4-desoxymaquindox, two …
Number of citations: 1 www.sciencedirect.com
VV Titov, LF Kozhokina - Chemistry of Heterocyclic Compounds, 1972 - Springer
… In the present research, to obtain unsymmetrical diquinoxalyls we used 2-acetylquinoxaline derivatives, which give 2-quinoxalylglyoxal monooximes (IIa-d) on nitrosati~. The latter were …
Number of citations: 2 link.springer.com
HR Moreno, HP Schultz - Journal of Medicinal Chemistry, 1970 - ACS Publications
… small flakes of 2-acetylquinoxaline were isolated manually. Nonetheless, freshly isolated 6 was … However, only 2acetylquinoxaline ivas obtained, possibly by a reaction mechanistically …
Number of citations: 5 pubs.acs.org
M Mojzych, A Rykowski - Polish Journal of Chemistry, 2003 - yadda.icm.edu.pl
8. A similar dehydrogenative cyclization in acidic medium also occurs in the reaction of 2-acetylquinoxaline thiosemicarbazone with α-halogeno ketones, 1H-pyrazolo [3, 4-A] …
Number of citations: 25 yadda.icm.edu.pl
FR Brushett, JT Vaughey… - Advanced Energy …, 2012 - Wiley Online Library
… 2-acetylquinoxaline demonstrated some redox activity; however the oxidation and reduction events were separated by ∼1 V. 2,3-dihydroxyquinoxaline was not soluble in the electrolyte …
Number of citations: 417 onlinelibrary.wiley.com
JE Oatis Jr, HP Schultz - Organic Magnetic Resonance, 1978 - Wiley Online Library
Nitrogen‐15—hydrogen coupling constants between 15 N‐labeled oximes and α‐C‐protons, 3 J( 15 NH), of two series of E/Z ketoximes were studied in CCl 4 , CDCl 3 , CF 3 COOH, …
Number of citations: 10 onlinelibrary.wiley.com
JW McFarland, HL Howes Jr, LH Conover… - Journal of Medicinal …, 1970 - ACS Publications
Some 2-thiazoline and 5, 6-dihydro-4H-l, 3-thiazine analogs of pyrantel exhibit highly significant activity against the round worm Xematospiroides dubius. Only a few members of the …
Number of citations: 26 pubs.acs.org

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